molecular formula C11H8Cl2N2O B1399740 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine CAS No. 850250-73-6

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B1399740
CAS No.: 850250-73-6
M. Wt: 255.1 g/mol
InChI Key: MRZMXUOCLZBIAX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-α, which are crucial in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with nuclear factor κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukins in immune cells . This inhibition can lead to reduced inflammation and altered immune responses. Furthermore, the compound affects gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, it inhibits inducible nitric oxide synthase by binding to its active site, preventing the production of nitric oxide, a key mediator of inflammation . Additionally, the compound can modulate the activity of nuclear factor κB by preventing its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at low temperatures Long-term studies in vitro and in vivo have indicated that the compound can maintain its anti-inflammatory effects over time, but its efficacy may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy in reducing inflammation is dose-dependent, with higher doses providing more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its anti-inflammatory effects. Additionally, it can influence metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation in specific tissues can influence its efficacy and toxicity. Studies have shown that the compound preferentially accumulates in inflamed tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammation . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 2,4-dichloropyrimidine and 3-methoxyphenylboronic acid as starting materials. The reaction is catalyzed by palladium complexes, often tetrakis(triphenylphosphine)palladium(0), under microwave irradiation. The reaction conditions include a short reaction time (approximately 15 minutes) and low catalyst loading (0.5 mol%) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction’s efficiency and scalability make it a viable option for large-scale synthesis. The use of microwave-assisted techniques further enhances the reaction’s efficiency, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Boronic Acids: Serve as coupling partners in cross-coupling reactions.

    Microwave Irradiation: Enhances reaction rates and yields.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine’s unique combination of chlorine atoms and a methoxyphenyl group imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

2,4-dichloro-6-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZMXUOCLZBIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728056
Record name 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850250-73-6
Record name 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trichloropyrimidine (11.83 g, 64.49 mmol) was added to a solution of 3-methoxyphenylboronic acid (9.8 g, 64.49 mmol) in a solvent mixture of ethanol (30 mL), toluene (30 mL) and 2M aqueous sodium bicarbonate (96.7 mL) at rt. The resulting mixture was degassed under vacuum for several min before the flask was purged with nitrogen. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane adduct (2.4 g, 3.22 mmol) was added and the resulting mixture was heated for 3 h at 50° C. The cooled reaction mixture was filtered through a silica gel pad and the pad was washed with acetone. The filtrated was evaporated under reduced pressure. The crude material was purified by column chromatography eluting with a gradient of 0 to 45% ethyl acetate/hexanes to give 2,4-dichloro-6-(3-methoxy-phenyl)-pyrimidine as a white solid (14.4 g, 65.4%). MS ES 255 (M+H)+, calcd 255, RT=3.35 min.
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
96.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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